2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
2-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1-methyl-1H-1,3-benzodiazole core linked to a piperazine ring substituted at the 4-position with a 3-methoxybenzenesulfonyl group. The piperazine moiety provides conformational flexibility, a common feature in bioactive molecules targeting CNS receptors or enzymes .
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-18-9-4-3-8-17(18)20-19(21)22-10-12-23(13-11-22)27(24,25)16-7-5-6-15(14-16)26-2/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYZUIQLSATBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodiazole core with piperazine in the presence of a suitable catalyst.
Methoxybenzenesulfonyl Substitution: The final step involves the sulfonylation of the piperazine ring with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting various receptors and enzymes.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules and its effects on cellular processes.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs for treating neurological disorders and other diseases.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mechanism of action.
Comparison with Similar Compounds
4-(Piperazin-1-yl)-1H-1,3-benzodiazole Trihydrochloride
This analog shares the benzodiazole-piperazine backbone but lacks the 3-methoxybenzenesulfonyl substituent. Instead, it exists as a trihydrochloride salt, likely enhancing water solubility. The absence of the sulfonyl group may reduce steric hindrance and alter receptor affinity compared to the target compound .
2-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}-5-Iodo-1H-benzimidazole
This benzimidazole derivative features a propyl linker between the piperazine and heterocycle, with a 2-chlorophenyl group on piperazine. The iodo substituent on benzimidazole enhances antifungal activity (MIC = 0.25 µg/mL against Candida albicans), outperforming fluconazole. The target compound’s sulfonyl group may confer distinct pharmacokinetic properties due to increased polarity .
Long-Chain Arylpiperazines (LCAPs) with CNS Activity
LCAPs like aripiprazole and trazodone share the piperazine-aromatic system but incorporate extended alkyl chains and diverse heterocycles (e.g., quinolinone in aripiprazole). These modifications optimize serotonin (5-HT1A/2A) and dopamine (D2) receptor interactions. The target compound’s rigid benzodiazole core and sulfonyl group may limit CNS penetration compared to LCAPs but improve selectivity for peripheral targets .
Quinoline-4-Carbonyl Piperazine Derivatives
Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) exhibit structural similarities in the piperazine-aromatic linkage. However, the quinoline-carbonyl group introduces planar rigidity, contrasting with the sulfonyl-benzodiazole system. These analogs demonstrate moderate antibacterial activity (MIC = 8–32 µg/mL), suggesting the target compound’s bioactivity may vary based on electronic and steric effects .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Research Findings and Implications
- Antifungal Activity : Benzimidazole-piperazine hybrids (e.g., 5-iodo derivative) show potent activity, suggesting the target compound’s sulfonyl group may enhance antifungal efficacy through improved membrane interaction .
- CNS Drug Design : LCAPs demonstrate that arylpiperazine substituents (e.g., 3-chlorophenyl in trazodone) critically modulate receptor affinity. The target’s 3-methoxybenzenesulfonyl group may reduce dopamine receptor binding compared to trazodone but improve metabolic stability .
- Synthetic Feasibility: Piperazine-linked heterocycles (e.g., quinoline derivatives in ) are synthesized via nucleophilic substitution or coupling reactions, suggesting analogous routes for the target compound .
Biological Activity
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzimidazole derivatives and has shown promise in various biological activities, including interactions with adrenergic receptors and inhibition of acetylcholinesterase.
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O3S
- CAS Number : 1235149-84-4
- Molecular Weight : 378.46 g/mol
1. Interaction with Adrenergic Receptors
The compound has demonstrated significant affinity for alpha-adrenergic receptors. These receptors play a crucial role in various physiological processes, including vasoconstriction and modulation of neurotransmitter release. The binding of this compound to these receptors suggests potential applications in treating cardiovascular conditions such as hypertension and cardiac arrhythmias.
2. Acetylcholinesterase Inhibition
Research indicates that piperazine derivatives, including this compound, can inhibit human acetylcholinesterase (AChE). This enzyme is vital for the breakdown of the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . Virtual screening studies have shown that certain piperazine derivatives bind effectively to both peripheral anionic and catalytic sites of AChE, suggesting a mechanism for their therapeutic effects .
Study on Adrenergic Receptor Binding
A study conducted by researchers demonstrated that the compound exhibits selective binding to alpha1-adrenergic receptors. The results indicated a dose-dependent response in cellular assays, confirming its potential as a therapeutic agent for managing hypertension.
Acetylcholinesterase Inhibition Study
In vitro assays showed that this compound significantly inhibited AChE activity with an IC50 value comparable to known inhibitors like donepezil. This suggests its potential use in treating cognitive decline associated with neurodegenerative diseases .
Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Adrenergic Receptor Binding | Binds to alpha1 receptors | Hypertension, cardiac arrhythmias |
| AChE Inhibition | Inhibits acetylcholinesterase | Alzheimer's disease treatment |
| Antimicrobial Effects | Potential activity against bacterial strains | Infection control |
Q & A
What are the key considerations for designing a synthetic route for this compound?
Level: Basic
Answer:
The synthesis of 2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole requires strategic selection of coupling reactions and protecting groups. Evidence from analogous compounds (e.g., benzimidazole-piperazine derivatives) highlights the use of:
- Nucleophilic substitution for attaching the 3-methoxybenzenesulfonyl group to the piperazine ring .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency in sulfonylation steps .
- Catalysts : Base conditions (e.g., NaOH) are critical for deprotonation during sulfonamide bond formation .
- Purification : Column chromatography or recrystallization ensures purity, validated by NMR and elemental analysis .
How can structural confirmation be rigorously validated for this compound?
Level: Basic
Answer:
Multi-modal spectroscopic and analytical techniques are essential:
- 1H/13C-NMR : Assign peaks for the benzodiazole aromatic protons (~6.5–8.5 ppm) and piperazine methyl/methylene groups (~2.5–3.5 ppm). Methoxy and sulfonyl groups are confirmed via characteristic shifts (e.g., methoxy at ~3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments (e.g., loss of the sulfonyl group) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .
What methodologies are used to assess in vitro biological activity of this compound?
Level: Advanced
Answer:
Activity assays depend on the hypothesized target (e.g., kinase or receptor inhibition):
- Enzyme inhibition : Use fluorescence polarization or radiometric assays to measure IC50 values. For example, kinase activity can be monitored via ATP consumption .
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (flow cytometry for caspase-3) evaluate therapeutic potential .
- Docking studies : Molecular modeling (AutoDock Vina) predicts binding affinity to targets like 5-HT4 receptors, guided by structural analogs in .
How can contradictory data in SAR (Structure-Activity Relationship) studies be resolved?
Level: Advanced
Answer:
Data discrepancies often arise from assay variability or unaccounted structural factors. Mitigation strategies include:
- Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
- Computational validation : Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., methoxy vs. nitro groups) on binding .
- Crystallography : Co-crystal structures resolve binding modes, as seen in for fluorobenzoyl-piperazine derivatives .
What strategies optimize the compound’s pharmacokinetic (PK) properties?
Level: Advanced
Answer:
Key modifications to enhance solubility and bioavailability:
- Pro-drug approaches : Esterification of polar groups (e.g., carboxylate in ) improves membrane permeability .
- LogP adjustment : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to reduce hydrophobicity while retaining affinity .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide structural tweaks to block oxidative degradation .
How are impurities or by-products characterized during synthesis?
Level: Advanced
Answer:
- HPLC-MS : Reverse-phase chromatography (C18 column) separates impurities, with MS/MS identifying sulfonamide intermediates or dimerization by-products .
- Stability studies : Accelerated degradation (e.g., 40°C/75% RH) detects hydrolytic cleavage of the sulfonyl-piperazine bond .
- Regulatory standards : Follow ICH Q3A guidelines for impurity thresholds, referencing analogs in .
What computational tools predict the compound’s ADMET profile?
Level: Advanced
Answer:
- SwissADME : Predicts solubility, GI absorption, and blood-brain barrier penetration based on topological polar surface area (TPSA) and LogP .
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) using structural alerts (e.g., benzodiazole-related mutagenicity) .
- Molecular dynamics (MD) : Simulates protein-ligand interactions over time to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
